REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:15]=[CH:14][C:13]2[NH:12][C:11]3[C:6](=[CH:7][C:8]([N+:16]([O-])=O)=[CH:9][CH:10]=3)[C:5](=[O:19])[C:4]=2[CH:3]=1.O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+].[OH-].[Na+].C(=O)(O)[O-].[Na+]>C(O)C.O>[NH2:16][C:8]1[CH:9]=[CH:10][C:11]2[NH:12][C:13]3[C:4](=[CH:3][C:2]([NH2:1])=[CH:15][CH:14]=3)[C:5](=[O:19])[C:6]=2[CH:7]=1 |f:1.2.3.4.5.6.7.8.9.10.11.12,13.14,15.16|
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=2C(C3=CC(=CC=C3NC2C=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
94.5 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
|
Name
|
|
Quantity
|
37.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
1.625 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring for 16 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added, in one lot
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
CUSTOM
|
Details
|
the total volume of the mixture reduced to 700 mL on a rotary evaporator
|
Type
|
TEMPERATURE
|
Details
|
The flask was chilled in ice for 3 hr after which the product
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
was collected on a glass sinter
|
Type
|
WASH
|
Details
|
The product was washed with water (4×200 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The product, 12, was dried over P2O5 under vacuum
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=2C(C3=CC(=CC=C3NC2C=C1)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.7 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |